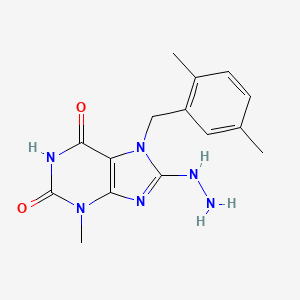![molecular formula C18H25FN2O2 B14783261 tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with isoquinoline and piperidine derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spiro Formation: The spiro linkage is formed through a cyclization reaction, often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The unique spiro structure imparts interesting optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target proteins.
Comparaison Avec Des Composés Similaires
tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds such as:
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate:
2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one: This compound belongs to the isoquinolone class and has different electronic properties due to the presence of an imidazo ring.
The uniqueness of tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate lies in its spiro structure, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H25FN2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl 7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)12-20-11-13-10-14(19)4-5-15(13)18/h4-5,10,20H,6-9,11-12H2,1-3H3 |
Clé InChI |
QXZXVMHFJGHIKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=C2C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
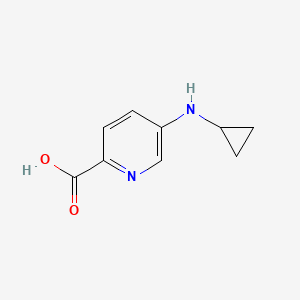
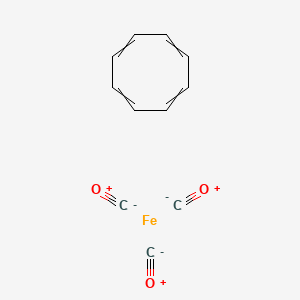
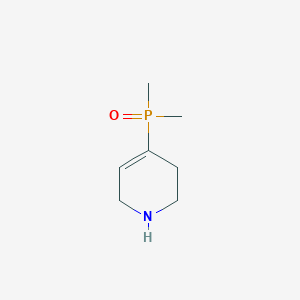

![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
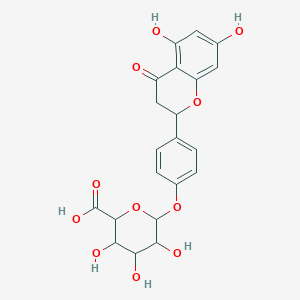
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
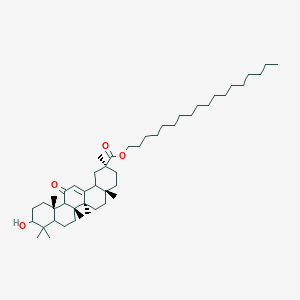
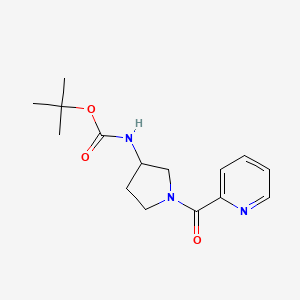
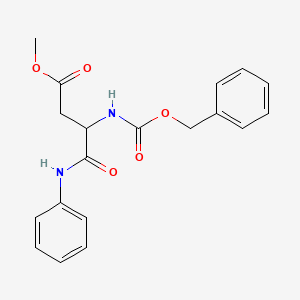
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
